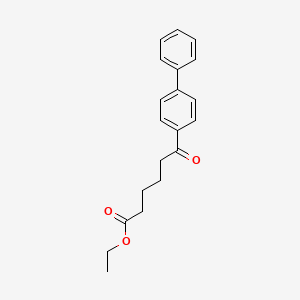

Ethyl 6-(4-biphenyl)-6-oxohexanoate

Übersicht

Beschreibung

Ethyl 6-(4-biphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It features a biphenyl group attached to a hexanoate chain, which includes an oxo group at the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-biphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-biphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-(4-biphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the oxo group can yield the corresponding alcohol.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: 6-(4-biphenyl)-6-oxohexanoic acid.

Reduction: 6-(4-biphenyl)-6-hydroxyhexanoate.

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis:

- Ethyl 6-(4-biphenyl)-6-oxohexanoate serves as a starting material for synthesizing various derivatives. Its structure allows for further modifications, making it a versatile reagent in organic chemistry .

2. Biological Studies:

- Research indicates that this compound exhibits potential biological activities , including antimicrobial and anti-inflammatory properties. Studies have explored its interactions with biological targets, which could lead to the development of new therapeutic agents .

3. Pharmaceutical Development:

- The compound is being investigated as a pharmaceutical intermediate for new drug formulations. Its ability to undergo transformations makes it suitable for creating novel drug candidates targeting various diseases .

4. Industrial Applications:

- In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing dyes and pigments. Its chemical properties allow it to participate in various industrial processes, enhancing product performance .

Case Study 1: Antimicrobial Activity

A study focused on evaluating the antimicrobial properties of this compound demonstrated significant inhibitory effects against various bacterial strains. This finding suggests potential applications in developing new antimicrobial agents.

Case Study 2: Drug Development

Research has highlighted the compound's role as an intermediate in synthesizing a novel anti-inflammatory drug candidate. The modifications made from this compound led to enhanced efficacy in preclinical models.

Wirkmechanismus

The mechanism of action of Ethyl 6-(4-biphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester and oxo groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-oxohexanoate: Lacks the biphenyl group, resulting in different chemical and biological properties.

6-(4-biphenyl)-6-oxohexanoic acid: The carboxylic acid analog of Ethyl 6-(4-biphenyl)-6-oxohexanoate.

Ethyl 4-biphenylcarboxylate: Contains a biphenyl group but differs in the position and type of functional groups.

Uniqueness: this compound is unique due to the presence of both the biphenyl group and the oxohexanoate chain. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biologische Aktivität

Ethyl 6-(4-biphenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molar Mass : 310.39 g/mol

- Functional Groups : The compound features an ester group, a keto group, and a biphenyl moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Interaction with Proteins : The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester and oxo groups can form hydrogen bonds. These interactions may modulate enzyme activities and receptor functions, influencing metabolic pathways and cellular responses .

- Inhibition of Enzymes : Preliminary studies suggest that this compound may act as an inhibitor of phospholipase A2 (PLA2), an enzyme involved in the production of eicosanoids, which are critical mediators in inflammation and other physiological processes .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects : The ability to inhibit PLA2 suggests that this compound may also possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .

Comparative Analysis

This compound can be compared to structurally related compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 6-(4-nitrophenyl)-6-oxohexanoate | Contains a nitro group | Antimicrobial, anti-inflammatory |

| Ethyl 6-(4-aminophenyl)-6-oxohexanoate | Reduced form with amine functionality | Varies based on functionalization |

| Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | Methoxy group instead of nitro | Different reactivity and activities |

Case Studies and Research Findings

- In Vitro Studies : A study investigated the inhibitory effects of this compound on human cytosolic PLA2. Results showed that the compound effectively reduced enzyme activity, supporting its potential application in anti-inflammatory therapies .

- Synthesis and Derivatives : Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Variations in substituents have been shown to influence both the potency and specificity of the compound against various biological targets .

- Pharmacological Potential : Ongoing investigations are assessing the pharmacokinetics and toxicity profiles of this compound to evaluate its viability as a therapeutic agent in clinical settings .

Eigenschaften

IUPAC Name |

ethyl 6-oxo-6-(4-phenylphenyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-2-23-20(22)11-7-6-10-19(21)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFAKWZKZUKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645637 | |

| Record name | Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-15-3 | |

| Record name | Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.